3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA
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Overview
Description
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both piperidine and benzoyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea typically involves the reaction of 3-chloro-4-piperidin-1-ylphenyl isothiocyanate with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Materials Science: Use as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and benzoyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)urea: Similar structure but with a urea group instead of a thiourea group.
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)carbamate: Similar structure but with a carbamate group instead of a thiourea group.
Uniqueness
N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3-methylbenzoyl)thiourea is unique due to the presence of both piperidine and benzoyl functional groups, which may confer distinct chemical and biological properties. Its thiourea group also differentiates it from similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C20H22ClN3OS |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-6-5-7-15(12-14)19(25)23-20(26)22-16-8-9-18(17(21)13-16)24-10-3-2-4-11-24/h5-9,12-13H,2-4,10-11H2,1H3,(H2,22,23,25,26) |
InChI Key |
AMDPGPLUTGPHRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Origin of Product |
United States |
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